molecular formula C13H15BrN2O4 B8131563 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone

2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B8131563
M. Wt: 343.17 g/mol
InChI Key: PNQTZSPKEFEJMY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone is a chemical compound with the molecular formula C13H15BrN2O4 It is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone typically involves the reaction of 2-bromo-4-nitrophenol with piperidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms a phenol derivative.

    Reduction Reactions: Reduction of the nitro group forms an amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reaction conditions.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with biological molecules through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the piperidine ring.

    4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a tetrahydro-2H-pyran ring instead of a piperidine ring.

    2-Bromo-1-(2-bromo-4-nitrophenoxy)-4-nitrobenzene: Contains additional bromine and nitro groups.

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c14-11-8-10(16(18)19)4-5-12(11)20-9-13(17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQTZSPKEFEJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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